molecular formula C21H22ClN3O3S B2945963 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide CAS No. 1031575-07-1

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide

Cat. No.: B2945963
CAS No.: 1031575-07-1
M. Wt: 431.94
InChI Key: ICEFJHXCODBXCZ-UHFFFAOYSA-N
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Description

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide is a complex organic compound belonging to the class of benzothiadiazines. This compound features a benzothiadiazine-1,1-dioxide core with a phenyl group at the 4-position and a chloro substituent at the 6-position. The cyclohexylacetamide moiety is attached to the nitrogen atom of the benzothiadiazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide typically involves multiple steps, starting with the formation of the benzothiadiazine core. One common approach is to start with a suitable phenyl derivative, which undergoes cyclization and oxidation reactions to form the benzothiadiazine-1,1-dioxide ring. Subsequent chlorination at the 6-position and acylation with cyclohexylamine completes the synthesis.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzothiadiazine ring can be further oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be performed to modify the oxidation state of the compound.

  • Substitution: : Substitution reactions at the chloro or phenyl positions can lead to the formation of new derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme activities and receptor interactions.

Medicine

In the medical field, 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide has potential applications as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique structure and reactivity profile make it valuable for developing new materials and products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Benzothiadiazine-1,1-dioxide derivatives: : These compounds share the benzothiadiazine core but differ in their substituents and functional groups.

  • Phenyl-substituted benzothiadiazines: : Compounds with similar phenyl groups but different heterocyclic cores.

  • Cyclohexylacetamide derivatives: : Compounds with similar acylamide groups but different core structures.

Uniqueness

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide is unique due to its specific combination of the benzothiadiazine-1,1-dioxide core, chloro substituent, phenyl group, and cyclohexylacetamide moiety. This combination of features may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c22-16-11-12-19-18(13-16)21(15-7-3-1-4-8-15)24-25(29(19,27)28)14-20(26)23-17-9-5-2-6-10-17/h1,3-4,7-8,11-13,17H,2,5-6,9-10,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEFJHXCODBXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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